2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)acetamide, rapitalam, is a synthetic organic compound that belongs to the class of pyridazinones. It is being investigated for its potential as a therapeutic agent for Parkinson's disease due to its ability to modulate the activity of metabotropic glutamate receptors of group III (mGluR4). [] These receptors are located in the brain and are involved in regulating movement and other functions.
Research suggests that 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)acetamide acts by modulating the activity of the mGluR4 receptor. [] Specifically, it is believed to reduce the release of intracellular calcium ions in response to glutamate, the primary excitatory neurotransmitter in the brain. [] This modulation of calcium signaling could potentially have therapeutic benefits in the context of Parkinson's disease, where dysregulated neuronal activity and neurodegeneration are implicated.
The primary application of 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)acetamide in scientific research is in exploring its potential as a therapeutic agent for Parkinson's disease. [] Studies have demonstrated its ability to modulate mGluR4 receptor activity in cell cultures, specifically reducing intracellular calcium levels upon stimulation. [] This finding suggests that the compound could potentially influence the signaling pathways involved in Parkinson's disease progression.
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4